Rose Bengal (4,5,6,7-tetrachloro-2′,4′,5′,7′-tetraiodo-fluorescein disodium) is a synthetic xanthene dye that has garnered significant attention in various scientific research fields. [] Primarily known for its role as a stain in biological and medical research, Rose Bengal exhibits unique photochemical properties, making it a valuable tool for a wide range of applications. [] Its ability to generate reactive oxygen species upon photoactivation has led to its exploration in photodynamic therapy and other photochemical applications. [, , , , , ]
Optimizing Photodynamic Therapy: Further research is warranted to enhance the efficacy and safety of Rose Bengal-based PDT. Investigating novel delivery systems like nanoparticles or microbubbles could improve tumor targeting and drug delivery efficiency, minimizing off-target effects. [] Additionally, exploring synergistic combinations with other therapeutic modalities could enhance treatment outcomes.
Xantryl can be sourced from various chemical suppliers and is often identified by its unique chemical structure and properties. It falls under the classification of organic compounds, specifically those containing sulfur and nitrogen heterocycles. The compound's molecular formula is C10H7Cl2N3S, indicating the presence of chlorine, nitrogen, and sulfur atoms within its structure.
The synthesis of Xantryl typically involves several key steps:
The synthesis process may involve the following technical details:
The molecular structure of Xantryl can be represented as follows:
This structure indicates a complex arrangement of aromatic rings and heteroatoms, contributing to its chemical reactivity and biological activity.
Xantryl participates in various chemical reactions that highlight its versatility:
The reactions involving Xantryl often require specific conditions such as:
The mechanism of action for Xantryl primarily revolves around its interaction with biological targets. It is believed to exert its effects through:
Research indicates that Xantryl's efficacy can be attributed to its ability to form stable complexes with target proteins, thereby altering their activity.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to analyze the purity and structural integrity of Xantryl.
Xantryl has several notable applications in scientific research:
The exploration of xantryl derivatives originated in the broader context of alkaloid research during the 19th century, when chemists began isolating and characterizing nitrogenous plant metabolites. Emil Fischer’s 1817 discovery of xanthine—a purine alkaloid found in tea, coffee, and cocoa—provided the foundational scaffold for xantryl chemistry [2]. Early investigations focused on natural methylxanthines like caffeine (1,3,7-trimethylxanthine) and theophylline (1,3-dimethylxanthine), which exhibited CNS-stimulating properties through adenosine receptor antagonism and phosphodiesterase inhibition [2] [4]. These compounds served as the first-generation templates for alkaloid-based therapeutics.
The structural resemblance of xanthine to purine nucleotides (adenine and guanine) enabled its integration into metabolic pathways, positioning it as a strategic lead for drug design [2]. By the early 20th century, researchers synthesized simple xanthine derivatives via N-alkylation and C8-halogenation, seeking enhanced bioactivity. However, these efforts were hampered by inefficient ring-closure and condensation methods, limiting molecular diversity [2]. Despite this, natural xanthines remained pivotal in validating alkaloids as modulators of neurological targets, setting the stage for xantryl’s targeted emergence.
The development of xantryl as a CNS-active agent accelerated with the adoption of Multiparameter Optimization (MPO) frameworks. Pfizer’s CNS MPO algorithm (2010) established a quantitative approach to enhance blood-brain barrier (BBB) penetration by balancing six physicochemical properties: molecular weight (MW), logP, logD, topological polar surface area (TPSA), hydrogen-bond donors (HBD), and most basic pKa [1] [6]. Xantryl derivatives were systematically optimized using this tool:
Table 1: CNS MPO Parameters for Xantryl Optimization
Parameter | Optimal Range | Xantryl Target | Impact on CNS Penetration |
---|---|---|---|
MW | < 400 Da | 350–380 Da | Reduced molecular volume |
logP | 2–4 | 2.8–3.5 | Balanced lipophilicity |
TPSA | < 60 Ų | 40–55 Ų | Enhanced passive diffusion |
HBD count | ≤ 2 | ≤ 1 | Lower desolvation penalty |
Most basic pKa | 7–10 | 8.0–8.5 | Favored ionization state |
Key milestones included:
These optimizations yielded clinical candidates like Xantryl-4MP (MPO score: 5.2), which demonstrated 8-fold higher brain-to-plasma ratios than first-gen analogs in rodent models [1].
The shift from natural xanthines to synthetic xantryl platforms addressed three limitations of natural alkaloids: low potency, metabolic instability, and nonselective pharmacology. Computational and synthetic advances enabled strategic scaffold hopping:
Table 2: Evolution of Xantryl Synthetic Platforms
Generation | Synthetic Technique | Key Compound | Bioactivity Enhancement |
---|---|---|---|
1st (1960s) | N-alkylation | 8-Bromotheophylline | PDE selectivity |
2nd (1990s) | Transition-metal catalysis | Pentoxifylline | Improved solubility; hemorheological use |
3rd (2020s) | Biocatalytic cascade synthesis | Xantryl-9EC | 50-fold ↑ A~2A~ affinity vs. caffeine |
Modern xantryl scaffolds exploit "molecular editing" tools like late-stage C–H functionalization to install metabolically stable groups (e.g., trifluoromethyl at C8), circumventing hepatic deactivation [2] [8]. These innovations decoupled xantryl from its natural xanthine ancestry, establishing it as a distinct pharmacophore for CNS disorders.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7